molecular formula C11H24N2 B13193179 N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine

N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine

Cat. No.: B13193179
M. Wt: 184.32 g/mol
InChI Key: UFOQYFUQCGMJTN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the alkylation of 4-piperidone with 2-methylpropyl bromide, followed by reductive amination with dimethylamine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. It can also interact with enzymes, altering their catalytic activity and affecting metabolic pathways .

Comparison with Similar Compounds

  • N,N-Dimethyl-1-(4-piperidin-2-ylphenyl)methanamine
  • N,N-Dimethylpiperidin-4-amine
  • N,N-Dimethyl-1-(piperidin-4-yl)piperidin-4-amine

Comparison: N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperidine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

N,N-dimethyl-4-(2-methylpropyl)piperidin-4-amine

InChI

InChI=1S/C11H24N2/c1-10(2)9-11(13(3)4)5-7-12-8-6-11/h10,12H,5-9H2,1-4H3

InChI Key

UFOQYFUQCGMJTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCNCC1)N(C)C

Origin of Product

United States

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